molecular formula C12H18BrN B471046 [(3-BROMOPHENYL)METHYL](PENTYL)AMINE CAS No. 774547-39-6

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE

Cat. No.: B471046
CAS No.: 774547-39-6
M. Wt: 256.18g/mol
InChI Key: JBXQBLGZXVYITJ-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Amine and Aryl Halide Chemistry

(3-BROMOPHENYL)METHYLAMINE is structurally characterized as a secondary benzylic amine with a bromine-substituted aryl ring. Benzylic amines are a class of organic compounds that feature an amino group attached to a benzyl (B1604629) substituent. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The presence of the benzylic amine moiety can impart favorable pharmacokinetic properties and provides a key interaction point with biological targets.

Simultaneously, the compound is an aryl halide, specifically a bromoarene. Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. They are exceptionally versatile intermediates in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. mdpi.comresearchgate.net These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, making them a cornerstone of modern drug discovery and materials science. researchgate.netsigmaaldrich.com

Strategic Significance of the (3-Bromophenyl)methylamine Scaffold in Molecular Design

The strategic placement of the bromine atom at the meta-position of the phenyl ring in the (3-Bromophenyl)methylamine scaffold is of particular significance in molecular design. The introduction of a halogen, such as bromine, into a molecular structure can have a profound impact on its physicochemical properties. nih.govimjst.org This strategy, often referred to as "halogenation," can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govimjst.org

The N-pentyl group, a five-carbon alkyl chain, also plays a crucial role in defining the compound's properties. The length and lipophilicity of this alkyl chain can significantly affect the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets. The interplay between the bromophenyl moiety and the N-pentyl group creates a unique molecular profile that is of interest for developing compounds with specific biological activities.

Rationale for Advanced Academic Investigation of (3-Bromophenyl)methylamine and its Analogues

The rationale for the advanced academic investigation of (3-BROMOPHENYL)METHYLAMINE and its analogues is multifaceted. The combination of a privileged benzylic amine scaffold with a versatile aryl bromide handle makes this class of compounds a rich platform for the discovery of new chemical entities with potential therapeutic applications.

Research into related 3-bromobenzylamine (B82478) derivatives has revealed a wide range of biological activities, including potential applications in neurochemistry and as anticancer agents. mdpi.comresearchgate.net For instance, the 3-bromophenyl moiety has been incorporated into compounds designed as inhibitors of various enzymes and as ligands for receptors in the central nervous system. mdpi.com The investigation of N-alkylated derivatives, such as the N-pentyl analogue, allows for the fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Overview of Research Objectives and Potential Trajectories for the Chemical Compound

The primary research objectives for (3-BROMOPHENYL)METHYLAMINE and its analogues are centered on the exploration of their synthetic accessibility and the systematic evaluation of their biological activities. Key research trajectories include:

Development of Efficient Synthetic Methodologies: While the synthesis of secondary amines from primary amines and alkyl halides is a well-established transformation, research continues to focus on developing more efficient and environmentally benign methods for their preparation.

Exploration of Biological Activity: A major focus is the screening of (3-BROMOPHENYL)METHYLAMINE and a library of its analogues against a diverse range of biological targets. This includes, but is not limited to, enzymes, G-protein coupled receptors, and ion channels, particularly those implicated in neurological disorders and cancer.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the aromatic ring and the nature of the N-alkyl group, researchers can elucidate the key structural features required for a desired biological effect. This information is crucial for the rational design of more potent and selective compounds.

Investigation as a Chemical Probe: Due to its specific combination of functional groups, (3-BROMOPHENYL)METHYLAMINE can serve as a valuable chemical probe to investigate the function of biological systems.

Data Tables

Table 1: Physicochemical Properties of (3-BROMOPHENYL)METHYLAMINE and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3-BROMOPHENYL)METHYLAMINE774547-39-6C12H18BrN256.18
3-Bromobenzylamine10269-01-9C7H8BrN186.06
N-Methyl-3-bromobenzylamine67344-77-8C8H10BrN200.08

This table presents a comparison of the physicochemical properties of the title compound with its primary amine precursor and a simpler N-alkylated analogue.

Table 2: Overview of Investigated Biological Activities for 3-Bromobenzylamine Derivatives

Derivative ClassTherapeutic Area of InvestigationExample of Studied ActivityReference
N-Aryl-4H-1,2,4-triazol-3-aminesAnticancerActivity against CNS cancer cell lines mdpi.com
N'-(3-Bromophenyl)acetohydrazidesAntimicrobialAntifungal activity researchgate.net
Pyrrolo[2,3-d]pyrimidinesAnticancerReceptor Tyrosine Kinase Inhibition conicet.gov.ar

This table summarizes the diverse range of biological activities that have been explored for various derivatives of the 3-bromobenzylamine scaffold, highlighting the potential for discovering novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXQBLGZXVYITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromophenyl Methylamine and Its Derivatives

Retrosynthetic Analysis of the (3-Bromophenyl)methylamine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comias.ac.in This process begins with the final product and works backward, breaking key bonds to identify potential precursors. amazonaws.com

Identification of Key Disconnection Strategies

The structure of (3-BROMOPHENYL)METHYLAMINE offers two primary points for disconnection at the carbon-nitrogen (C-N) bonds, as this is a common strategy for amines. ias.ac.inamazonaws.com

Disconnection Approach A: C-N bond between the pentyl group and nitrogen. This is the most logical disconnection, breaking the bond formed during the final N-alkylation step. This yields two key synthons: the (3-bromophenyl)methylamine (3-bromobenzylamine) nucleophile and a pentyl electrophile.

Disconnection Approach B: C-N bond between the benzyl (B1604629) group and nitrogen. This approach yields a pentylamine nucleophile and a 3-bromobenzyl electrophile.

Further Disconnection of the 3-Bromobenzylamine (B82478) Scaffold: The primary amine scaffold, 3-bromobenzylamine, can be further disconnected. The C-N bond can be broken to suggest a 3-bromobenzyl electrophile and an ammonia (B1221849) equivalent. This is a fundamental step in many amine syntheses. guidechem.com

These disconnection strategies form the basis for planning a synthetic route, guiding the chemist toward logical precursor molecules. hilarispublisher.com

Exploration of Synthetic Equivalents for Precursor Generation

Synthetic equivalents are the real-world chemical reagents used in the laboratory that correspond to the idealized fragments (synthons) from retrosynthetic analysis.

For the synthesis of (3-BROMOPHENYL)METHYLAMINE, the following precursors are considered:

Retrosynthetic Fragment (Synthon)Corresponding Synthetic Equivalent (Reagent)
3-Bromobenzyl Cation3-Bromobenzyl bromide sigmaaldrich.com or 3-Bromobenzaldehyde (B42254)
Pentyl CationPentyl bromide, Pentyl iodide, or Pentanal
3-Bromobenzylamine Anion/Nucleophile3-Bromobenzylamine biosynth.comchemicalbook.com
Pentylamine Anion/NucleophilePentylamine
Ammonia EquivalentAmmonia, or reagents like benzophenone (B1666685) imine acsgcipr.org

The choice between these equivalents depends on the specific synthetic method employed. For instance, using 3-bromobenzaldehyde and pentylamine would lead to a reductive amination pathway. Conversely, reacting 3-bromobenzylamine with a pentyl halide represents a direct N-alkylation approach. The synthesis of the key intermediate, 3-bromobenzylamine, can itself start from precursors like 3-bromobenzyl bromide or 3-bromobenzonitrile (B1265711). chemicalbook.com A common laboratory preparation involves the reduction of 3-bromobenzonitrile or the amination of 3-bromobenzyl bromide.

Novel N-Alkylation Approaches for Secondary Amine Formation

The formation of the secondary amine in (3-BROMOPHENYL)METHYLAMINE from a primary amine (like 3-bromobenzylamine) and an alkylating agent is a critical step. Classical methods often suffer from overalkylation, producing tertiary amines and quaternary ammonium (B1175870) salts. google.com Modern catalysis offers highly selective and efficient alternatives.

Catalytic Reductive Amination Strategies (e.g., Cobalt, Scandium Catalysis)

Reductive amination is a powerful, atom-economical method for forming C-N bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. nih.govyoutube.com The use of non-precious metal catalysts is a key area of modern research.

Cobalt Catalysis: Cobalt-based nanoparticles have emerged as cost-effective and sustainable catalysts for reductive amination. springernature.com These catalysts, often supported on materials like nitrogen-doped carbon (Co@NC), are highly active and selective for the synthesis of secondary and tertiary amines from carbonyl compounds and amines using molecular hydrogen (H₂) as the reductant. rsc.orgrsc.org

Research has demonstrated that pyrolyzed cobalt-phenanthroline complexes on silica (B1680970) create highly dispersed cobalt nanoparticles that show excellent performance in the reductive amination of various ketones and aldehydes. mdpi.com These heterogeneous catalysts are easily separable and reusable, adding to their practical advantages. rsc.org

Scandium Catalysis: Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that can promote various organic transformations, including the synthesis of amines. It has been effectively used for the regioselective ring-opening of epoxides with amines to form β-amino alcohols. While not a direct reductive amination of a carbonyl, its utility in C-N bond formation is significant. capes.gov.br More relevantly, scandium catalysts have been developed for the hydroaminoalkylation of olefins, which involves C-H activation of an amine and its addition across a double bond, showcasing their potential in advanced amine synthesis. acs.org Chiral scandium complexes have also been used in domino reactions that include an imine formation and amination step. mdpi.com

Interactive Table: Comparison of Catalytic Reductive Amination Conditions
Catalyst SystemCarbonyl SubstrateAmine SubstrateReductantTypical ConditionsYieldReference
Co@NC (heterogeneous)Aldehydes, KetonesPrimary/Secondary AminesH₂Toluene, 120°C, 30 bar H₂High rsc.orgrsc.org
Co-Ph@SiO₂ (heterogeneous)Ketones, AldehydesAmmoniaH₂Dioxane, 120°C, 50 bar H₂>98% mdpi.com
Sc(OTf)₃/Chiral LigandAldehydes2-aminobenzenesulfonamide- (Domino Reaction)CH₂Cl₂, -40°C60-88% mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Hydroamination)

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide (or triflate) with an amine in the presence of a base. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

To synthesize a derivative of the target compound where the pentyl group is replaced by an aryl group, one could couple 3-bromobenzylamine with an aryl halide. Conversely, to form a related secondary amine, one could couple pentylamine with 3-bromobenzyl bromide, although this falls more into the category of a standard alkylation. The true power of Buchwald-Hartwig lies in creating aryl amines (Ar-NR₂). The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. acsgcipr.orglibretexts.org

Hydroamination: Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne). wikipedia.org This is a highly atom-economical reaction. Catalysts based on late transition metals like rhodium, palladium, and iridium are often used. princeton.eduacs.org For instance, the synthesis of (3-BROMOPHENYL)METHYLAMINE could be envisioned via the hydroamination of 1-pentene (B89616) with 3-bromobenzylamine. The reaction can proceed via different mechanisms, including nucleophilic attack on a metal-activated alkene or insertion of the alkene into a metal-amide bond. wikipedia.orgacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of synthetic methodologies is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. rsc.orgacs.org

Atom Economy: Catalytic methods like reductive amination and hydroamination are inherently more atom-economical than classical methods that use stoichiometric reagents and generate significant waste. acs.orgrsc.org

Catalyst Choice: A major focus is replacing precious metal catalysts (like palladium and rhodium) with those based on more abundant and less toxic base metals like cobalt and nickel. nih.govrsc.org This reduces both cost and environmental impact. acsgcipr.org

Solvent Selection: Modern protocols aim to use greener solvents or conduct reactions under solvent-free conditions. capes.gov.brnih.gov For example, some enzymatic amidation processes have been successfully developed in green solvents like cyclopentyl methyl ether. nih.gov

Energy Efficiency: Developing catalysts that operate under milder conditions (lower temperatures and pressures) is a key goal to reduce energy consumption. researchgate.net

Renewable Feedstocks: While not directly applicable to the synthesis from bromotoluene, a broader green chemistry goal is to use renewable, biomass-derived precursors for amine synthesis whenever possible. rsc.orgrsc.org

By integrating these principles, the synthesis of compounds like (3-BROMOPHENYL)METHYLAMINE can be made more sustainable and environmentally responsible. acs.org

Alkylation with Alkyl Halides via Azide (B81097) Intermediates

The synthesis of secondary amines, such as (3-BROMOPHENYL)METHYLAMINE, via azide-based methods offers a robust alternative to direct alkylation, primarily by circumventing the common issue of over-alkylation that leads to tertiary amines and quaternary ammonium salts. masterorganicchemistry.comlibretexts.org This strategy leverages the azide ion (N₃⁻) as a highly effective nucleophile that serves as a masked form of a primary amine. masterorganicchemistry.com

The general approach involves the SN2 reaction of an alkyl halide with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like DMSO or acetonitrile (B52724). masterorganicchemistry.com The resulting organic azide is stable and not nucleophilic, preventing further reaction. libretexts.org Subsequent reduction of the azide yields the primary amine. For the synthesis of the target compound, this can be approached in two ways:

Pathway A: 3-bromobenzyl bromide is converted to 3-bromobenzyl azide, which is then reduced to (3-bromophenyl)methanamine. This primary amine is subsequently alkylated with a pentyl halide.

Pathway B: 1-bromopentane (B41390) is converted to 1-pentylazide, which is reduced to pentylamine. This primary amine is then used to alkylate 3-bromobenzyl bromide.

The conversion of azides to amines is a critical step. While reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred for its milder conditions and functional group tolerance. libretexts.org

Table 1: Proposed Azide-Based Synthesis Steps for (3-BROMOPHENYL)METHYLAMINE

Step Reactant 1 Reactant 2 Reagent(s) Intermediate/Product Rationale
1 3-Bromobenzyl Bromide Sodium Azide (NaN₃) DMSO 1-(azidomethyl)-3-bromobenzene SN2 reaction to introduce the azide group, which is an excellent amine precursor. masterorganicchemistry.com
2a 1-(azidomethyl)-3-bromobenzene H₂ Pd/C (Catalyst) (3-Bromophenyl)methanamine Catalytic hydrogenation to reduce the azide to a primary amine. libretexts.org
2b 1-(azidomethyl)-3-bromobenzene Triphenylphosphine (PPh₃), then Pentanal - N-(3-bromobenzylidene)pentan-1-amine (Imine) Staudinger/aza-Wittig sequence to form an imine intermediate directly. mdma.ch
3a (3-Bromophenyl)methanamine 1-Bromopentane K₂CO₃ (3-BROMOPHENYL)METHYLAMINE Standard N-alkylation of the primary amine.

| 3b | N-(3-bromobenzylidene)pentan-1-amine | Sodium Borohydride (NaBH₄) | Methanol | (3-BROMOPHENYL)METHYLAMINE | Reduction of the imine to the final secondary amine. mdma.ch |

Stereoselective Synthesis of Chiral Analogues

While (3-BROMOPHENYL)METHYLAMINE is an achiral molecule, the synthesis of its chiral analogues is of significant interest, particularly for applications in asymmetric catalysis and pharmacology. Chirality can be introduced by modifying either the benzyl or the pentyl moiety, for instance, by creating a stereocenter at the benzylic carbon or on the alkyl chain.

A powerful strategy for creating chiral amines is the stereoselective addition of organometallic reagents to chiral imines or their equivalents. The use of chiral auxiliaries, such as N-tert-butanesulfinamide, has proven highly effective. nih.gov For example, a chiral analogue could be synthesized by first condensing 3-bromobenzaldehyde with (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a pentyl nucleophile (e.g., pentylmagnesium bromide) across the C=N bond, followed by acidic removal of the sulfinyl group, would yield a chiral benzylic amine with high enantiomeric excess. nih.gov

The stereochemical outcome of such additions can often be controlled by the choice of reagents and reaction conditions. For instance, the use of different metals (e.g., indium vs. zinc) or coordinating solvents can favor the formation of opposite diastereomers from the same chiral auxiliary, providing access to either enantiomer of the final product. nih.gov This stereodivergent approach adds significant flexibility to the synthetic methodology.

Another approach involves the stereoselective synthesis of chiral building blocks. For example, methods for the synthesis of chiral 3-aryl-1-alkynes have been developed that could serve as precursors to more complex chiral side chains. nih.govdntb.gov.ua

Table 2: Methods for Stereoselective Synthesis of Chiral Amine Analogues

Method Chiral Source Key Transformation Stereochemical Control Example Application
Chiral Auxiliary N-tert-butanesulfinamide Diastereoselective addition of a Grignard reagent to an N-sulfinylimine. The auxiliary directs the nucleophilic attack to one face of the imine. nih.gov Synthesis of chiral α-aryl amines.
Stereodivergent Allylation Chiral N-sulfinylimine Allylation using different metal reagents (e.g., Indium vs. Zinc). The choice of metal and solvent can lead to different diastereomers. nih.gov Access to either (R) or (S) configuration at the new stereocenter.

| Asymmetric Catalysis | Chiral Catalyst (e.g., Boro-phosphate) | Asymmetric reductive amination of a prochiral ketone. | The chiral catalyst environment favors one enantiomer of the product amine. organic-chemistry.org | Desymmetrization of cyclic ketones to form chiral β-amino ketones. |

Optimization of Reaction Parameters and Yield Enhancement for Complex Derivatives

The efficiency of synthesizing complex N-substituted benzylamines hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. Direct N-alkylation, while conceptually simple, is often plagued by low selectivity, producing mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.comacs.org

Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Base: In the N-alkylation of an amine hydrobromide, the choice of base is critical. A base must be strong enough to deprotonate the primary ammonium salt, making the amine available for reaction, but the resulting secondary amine should ideally remain protonated to prevent over-alkylation. researchgate.net Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. mdpi.com

Solvent: The solvent can influence reaction rates and selectivity. For instance, in the N-alkylation of NH-1,2,3-triazoles, changing the solvent from acetonitrile to DMF was found to significantly improve regioselectivity. organic-chemistry.org

Temperature: Lowering the reaction temperature can enhance selectivity by disfavoring undesired pathways. In one study, dropping the temperature to -10°C was crucial for achieving high regioselectivity in an alkylation reaction. organic-chemistry.org

Reactant Ratio: The ratio of amine to alkylating agent is a straightforward way to control the extent of alkylation. For direct amination with ammonia, a high ammonia-to-substrate ratio is used to favor the formation of the primary amine over secondary and tertiary byproducts. acs.org

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition states, and the nucleophilicity of different sites within a molecule. researchgate.netmdpi.com This theoretical understanding can guide the rational optimization of reaction conditions, predicting which parameters are most likely to enhance yield and selectivity for complex substrates.

Table 3: Impact of Reaction Parameters on N-Alkylation Reactions

Parameter Effect on Reaction Optimization Goal Example from Literature
Base Controls the concentration of the free amine nucleophile. Selectively deprotonate the reactant amine without promoting over-alkylation. Modeling shows proton transfer equilibria slow the first alkylation and reduce selectivity. researchgate.net
Solvent Influences reagent solubility, reaction rates, and selectivity. Enhance regioselectivity and yield. Using DMF instead of other solvents improved the N-2/N-1 regioselectivity in triazole alkylation. organic-chemistry.org
Temperature Affects reaction kinetics and the activation energy barrier for competing pathways. Suppress side reactions by running the reaction at the lowest effective temperature. Lowering temperature to -10°C was optimal for regioselective alkylation. organic-chemistry.org

| Catalyst | Can accelerate the desired reaction and promote selectivity. | Achieve high conversion with high selectivity towards the desired amine. | Ni/Al₂O₃–SiO₂ was identified as an optimal catalyst for direct amination of benzyl alcohols. acs.org |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Several distinct synthetic routes can be envisioned for the preparation of (3-BROMOPHENYL)METHYLAMINE. The three most prominent methods are direct N-alkylation, reductive amination, and the azide-based synthesis. Each route possesses a unique profile regarding its efficiency, selectivity, and scalability.

Direct N-Alkylation: This route involves the reaction of (3-bromophenyl)methanamine with a pentyl halide (or pentylamine with 3-bromobenzyl halide). While direct, it is often the least selective method. The secondary amine product is often more nucleophilic than the starting primary amine, leading to competitive formation of the tertiary amine, N-(3-bromobenzyl)-N,N-dipentylamine. This lack of selectivity complicates purification and lowers the yield of the desired product, making it less ideal for scalable synthesis. masterorganicchemistry.com

Reductive Amination: This is widely regarded as one of the most effective and versatile methods for synthesizing secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org The process involves the initial formation of an imine from 3-bromobenzaldehyde and pentylamine, which is then reduced in situ to the target amine. A key advantage is that the reaction stops cleanly at the secondary amine stage, as the product amine is not reactive under the conditions used for imine reduction. masterorganicchemistry.com A variety of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), can be used, which are selective for the imine over the aldehyde. masterorganicchemistry.com This high selectivity, coupled with typically high yields and operational simplicity, makes reductive amination highly efficient and scalable.

| Key Disadvantage | Poor selectivity. masterorganicchemistry.comacs.org | Requires an aldehyde/ketone precursor. | Multi-step, use of toxic azide reagent. |

Chemical Reactivity and Functional Group Transformations of 3 Bromophenyl Methylamine

Cross-Coupling Reactions at the Bromine Position of the Phenyl Ring

The carbon-bromine bond on the phenyl ring is a key functional group for building molecular complexity. Its susceptibility to oxidative addition by palladium(0) catalysts makes it an ideal electrophilic partner in a range of cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. nih.govlibretexts.org For (3-BROMOPHENYL)METHYLAMINE, the bromine atom on the phenyl ring can be substituted with various aryl or vinyl groups. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org This reaction allows for the straightforward synthesis of complex biaryl structures from the parent compound.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerPalladium Catalyst/Ligand SystemBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃[1,1'-Biphenyl]-3-ylmethyl(pentyl)amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄(4'-Methoxy-[1,1'-biphenyl]-3-yl)methyl(pentyl)amine
Thiophene-2-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Pentyl((3-(thiophen-2-yl)phenyl)methyl)amine
Vinylboronic acidPd(OAc)₂ / SPhosK₂CO₃Pentyl((3-vinylphenyl)methyl)amine

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The bromine atom of (3-BROMOPHENYL)METHYLAMINE makes it a suitable substrate for this reaction. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to furnish the aryl-alkyne product. youtube.com This method provides a direct route to introduce alkynyl moieties, which are valuable for further synthetic transformations or for their electronic properties in materials science.

Table 2: Hypothetical Sonogashira Coupling Reactions

Terminal Alkyne PartnerCatalyst SystemBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine (B128534)Pentyl((3-(phenylethynyl)phenyl)methyl)amine
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylaminePentyl((3-((trimethylsilyl)ethynyl)phenyl)methyl)amine
1-HeptynePd(dppf)Cl₂ / CuIPiperidinePentyl((3-(hept-1-yn-1-yl)phenyl)methyl)amine
Propargyl alcoholPd(OAc)₂ / PPh₃ / CuITriethylamine3-(3-((Pentylamino)methyl)phenyl)prop-2-yn-1-ol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction is highly versatile and allows for the introduction of a wide range of primary or secondary amines at the bromine position of (3-BROMOPHENYL)METHYLAMINE. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base such as sodium tert-butoxide. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the new C-N bond. libretexts.org This transformation would convert the starting material into a substituted N,N'-diaryl or N-alkyl-N'-aryl diamine derivative.

Table 3: Hypothetical Buchwald-Hartwig Amination Reactions

Amine PartnerPalladium Catalyst/Ligand SystemBaseProduct
AnilinePd₂(dba)₃ / BINAPNaOt-BuN¹-((3-(Pentylamino)methyl)phenyl)-N¹-phenylbenzene-1,3-diamine
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Pentyl((3-(morpholin-4-yl)phenyl)methyl)amine
Benzylamine (B48309)[Pd(allyl)Cl]₂ / XPhosCs₂CO₃N-Benzyl-3-((pentylamino)methyl)aniline
Ammonia (B1221849) (equivalent)Pd(OAc)₂ / t-BuXPhosLiHMDS3-((Pentylamino)methyl)aniline

Reactions Involving the Secondary Amine Functionality

The secondary amine group in (3-BROMOPHENYL)METHYLAMINE is a nucleophilic center that can readily participate in a variety of functional group transformations.

The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a nucleophile, reacting with various electrophilic reagents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine or pyridine) yields the corresponding N,N-disubstituted amide.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions produces stable N,N-disubstituted sulfonamides.

Carbamoylation: Reaction with isocyanates leads to the formation of N,N,N'-trisubstituted ureas, while reaction with carbamoyl (B1232498) chlorides yields N,N-disubstituted carbamates.

These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Table 4: Functionalization of the Secondary Amine

ReagentReagent TypeProduct ClassProduct Name
Acetyl chlorideAcylating AgentAmideN-(3-Bromobenzyl)-N-pentylacetamide
p-Toluenesulfonyl chlorideSulfonylating AgentSulfonamideN-(3-Bromobenzyl)-4-methyl-N-pentylbenzenesulfonamide
Phenyl isocyanateCarbamoylating AgentUrea1-(3-Bromobenzyl)-1-pentyl-3-phenylurea
Dimethylcarbamoyl chlorideCarbamoylating AgentCarbamate3-Bromobenzyl(pentyl)carbamic chloride

The secondary amine can be converted into a tertiary amine through reductive amination or direct alkylation. Subsequent reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), leads to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orglobachemie.com These salts are permanently charged, regardless of pH. wikipedia.org The formation of a quaternary ammonium salt significantly increases the polarity and water solubility of the molecule. This derivatization strategy is often used in the development of antimicrobial agents or phase-transfer catalysts. wikipedia.orgthermofisher.com

Table 5: Hypothetical Formation of Quaternary Ammonium Salts

Initial ReactionReagent(s)IntermediateQuaternization ReagentFinal Product (Salt)
N-AlkylationMethyl Iodide (CH₃I)N-(3-Bromobenzyl)-N-methylpentylamineEthyl Bromide (CH₃CH₂Br)(3-Bromobenzyl)(ethyl)(methyl)(pentyl)ammonium bromide
N-AlkylationBenzyl (B1604629) BromideN-Benzyl-N-(3-bromobenzyl)pentylamineMethyl Iodide (CH₃I)Benzyl(3-bromobenzyl)(methyl)(pentyl)ammonium iodide
Reductive AminationFormaldehyde, NaBH(OAc)₃N-(3-Bromobenzyl)-N-methylpentylaminePropyl Iodide(3-Bromobenzyl)(methyl)(pentyl)(propyl)ammonium iodide

Oxidative Transformations of the Amine Moiety

The secondary amine functionality in (3-bromophenyl)methylamine is susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions employed. Common oxidative transformations include the formation of imines, nitrones, or the cleavage of the carbon-nitrogen bonds.

One significant oxidative pathway for secondary benzylamines involves the cleavage of the N-benzyl bond. For instance, tertiary N-benzyl amines can be effectively debenzylated using ceric ammonium nitrate (B79036) (CAN) in an aqueous solution to yield the corresponding secondary amines. While (3-bromophenyl)methylamine is a secondary amine, related oxidative cleavage reactions are known to occur. For example, the electrochemical oxidation of (3-bromophenyl)methanamine, a primary amine analog, results in the cleavage of the C-N bond to form 3-bromobenzaldehyde (B42254). This suggests that under similar oxidative conditions, (3-bromophenyl)methylamine could potentially be oxidized to 3-bromobenzaldehyde and pentylamine.

Another potential oxidative transformation is the oxidation of the amine to a nitrone. The oxidation of similar N,N-disubstituted hydroxylamines can yield nitrones, and it is plausible that direct oxidation of the parent amine could proceed through a hydroxylamine (B1172632) intermediate. The specific products would be highly dependent on the oxidant used.

Furthermore, cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine has been shown to generate both cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde through a proposed hydrogen abstraction mechanism. nih.gov This highlights the complexity of enzymatic oxidations and suggests that the pentyl group in the target molecule could also be a site for oxidative functionalization, although the benzylic position is generally more reactive.

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of (3-bromophenyl)methylamine can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the bromine atom and the N-pentylbenzylamino group (-CH₂N(pentyl)H).

The bromine atom is a deactivating but ortho-, para-directing group. This is due to its electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its electron-donating resonance effect, which directs incoming electrophiles to the positions ortho and para to the bromine. The N-pentylbenzylamino group is an activating group due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the aromatic ring. This group also directs incoming electrophiles to the ortho and para positions.

In the case of (3-bromophenyl)methylamine, the two substituents have conflicting directing effects. The bromine is at the 3-position. The positions ortho to the bromine are 2 and 4, and the para position is 6. The N-pentylbenzylamino group is at the 1-position (of the benzyl substituent). The positions ortho to this group are 2 and 6, and the para position is 4. Therefore, positions 2, 4, and 6 are all activated to some extent. The ultimate regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

For example, in the nitration of bromobenzene (B47551) using aqueous nitric acid without a co-acid, a mixture of ortho- and para-nitro-bromobenzene is typically formed, with the para isomer often being the major product due to reduced steric hindrance. frontiersin.orgfrontiersin.org For (3-bromophenyl)methylamine, nitration would be expected to yield a mixture of nitro-substituted isomers, with the exact ratio depending on the interplay between the electronic and steric effects of the two directing groups.

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on (3-bromophenyl)methylamine

PositionInfluence of Bromine (at C3)Influence of Benzylamino Group (at C1)Predicted Reactivity
2Ortho (activating)Ortho (activating)Highly favored
4Ortho (activating)Para (activating)Favored
5Meta (deactivating)Meta (deactivating)Disfavored
6Para (activating)Ortho (activating)Highly favored

This table presents a qualitative prediction of reactivity based on the established directing effects of the substituents.

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple reactive sites in (3-bromophenyl)methylamine and its derivatives leads to challenges and opportunities in chemo- and regioselectivity. The relative reactivity of the amine, the benzylic C-H bonds, and the aromatic ring can be controlled by the choice of reagents and reaction conditions.

For instance, in the context of C-H functionalization, synergistic catalysis has been shown to control the site of reaction in benzylamines. rsc.org While single electron transfer (SET) catalysis often targets the N-methyl or N-methylene groups, the addition of a hydrogen atom transfer (HAT) catalyst can switch the regioselectivity to the N-benzylic position. rsc.org This suggests that for (3-bromophenyl)methylamine, selective functionalization at the benzylic carbon could be achieved over oxidation of the amine or substitution on the aromatic ring.

Furthermore, in multi-functionalized derivatives where additional reactive groups are introduced, the inherent reactivity of the (3-bromophenyl)methylamine core will influence the outcome of subsequent transformations. For example, if a derivative contains an additional site for nucleophilic attack, the basicity of the secondary amine will need to be considered, and protection-deprotection strategies may be necessary to achieve the desired chemo-selectivity.

The development of selective transformations is crucial for the synthesis of complex molecules derived from (3-bromophenyl)methylamine. The ability to selectively modify one functional group in the presence of others is a key aspect of modern synthetic chemistry.

Theoretical and Computational Chemistry Studies of 3 Bromophenyl Methylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For aromatic amines like (3-Bromophenyl)methylamine, methods such as DFT with B3LYP or B3PW91 functionals and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are employed to optimize the molecular geometry to its minimum energy structure and to calculate a wide range of properties. nih.govepstem.netnih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure, revealing hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. nih.gov This analysis quantifies the delocalization of electron density between filled and empty orbitals, which stabilizes the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These calculations are also used to predict spectroscopic data, such as FT-IR and NMR spectra, which show excellent agreement with experimental values when appropriate scaling factors are used. nih.govepstem.net

Table 1: Representative Theoretical Data from Quantum Chemical Calculations for Aromatic Amines.
ParameterCalculation MethodTypical Value/FindingReference
HOMO-LUMO Energy GapDFT/B3LYP/6-311++G(d,p)Indicates chemical reactivity and stability. nih.govnih.gov
Dipole MomentDFT/B3LYP~8.2 Debye (for similar complex molecules) nih.gov
NBO AnalysisDFT/B3LYPConfirms intramolecular charge transfer (ICT). nih.gov
Vibrational FrequenciesDFT/B3LYPGood correlation with experimental IR/Raman spectra. nih.gov
NMR Chemical ShiftsGIAO/DFTHigh R² values (>0.99) for calculated vs. experimental ¹³C shifts. epstem.net

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a flexible molecule like (3-BROMOPHENYL)METHYLAMINE is heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For simple amines, the ground state is typically a staggered conformation, with the eclipsed form representing a transition state for internal rotation. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, accounting for environmental factors like solvent and temperature. mdpi.comnih.gov MD simulations are used to verify the stability of ligand-protein complexes derived from docking studies and to understand the mechanism of binding. mdpi.comnih.gov Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the system, the Radius of Gyration (Rg) to assess compactness, and the Solvent Accessible Surface Area (SASA). mdpi.com Stable binding is often indicated by RMSD values that plateau and fluctuate within a narrow range (e.g., 0.25-0.3 nm) after an initial equilibration period. mdpi.com These simulations can reveal the importance of specific functional groups, such as phenyl or imidazolinyl groups, in the binding mechanism. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.com This method is crucial for identifying potential drug candidates by estimating the binding affinity, often expressed as a docking score in kcal/mol. nih.gov For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked into various protein targets to evaluate their potential as antimicrobial or anticancer agents, with docking scores ranging from -7.2 to -10.4 kcal/mol depending on the target. nih.govnih.gov The process involves preparing the protein receptor by removing water molecules and adding charges, and then using a docking program like AutoDock Vina to place the ligand into a defined binding site (grid box). amazonaws.com

Docking studies successfully identify the specific binding pocket within a protein and the most probable binding pose of the ligand. nih.gov For example, docking of an isatin (B1672199) derivative into aldehyde dehydrogenase (ALDH) isoforms revealed its position within the ligand-binding pocket. nih.gov The analysis of the docked pose shows which amino acid residues in the active site interact with the ligand, providing a structural basis for its biological activity. nih.gov The validation of a docking protocol can be confirmed by its ability to reproduce the binding mode of a known co-crystallized ligand. nih.gov

Table 2: Example of Predicted Interactions from Molecular Docking for a Bromophenyl Analogue.
Protein TargetInteracting ResidueInteraction TypeReference
ALDH3A1Thr172, Arg292Hydrogen Bond nih.gov
Thr112, Phe335π-π Stacking / Hydrophobic nih.gov
ALDH1A1Cys302, Gly248Hydrogen Bond nih.gov
Trp177, Phe170π-π Stacking / Hydrophobic nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for elucidating reaction mechanisms. The reaction of amines with alkyl halides, relevant for the synthesis of secondary and tertiary amines like (3-BROMOPHENYL)METHYLAMINE, typically proceeds via a nucleophilic substitution (SN2) mechanism. lumenlearning.com The primary amine product can act as a nucleophile itself, leading to further alkylation. lumenlearning.com

For aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. researchgate.net Computational studies using DFT can model the entire reaction pathway, identifying intermediates (like the Meisenheimer complex) and transition states. researchgate.net These calculations provide the Gibbs free activation energies, which determine the reaction kinetics. researchgate.net Such studies can clarify whether a reaction proceeds via a stepwise or concerted mechanism and can model the effect of catalysts or different solvent environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for (3-Bromophenyl)methylamine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of unsynthesized analogues. nih.gov

A QSAR study begins with a set of molecules with known activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 2D descriptors (e.g., atom counts, connectivity indices) or 3D descriptors derived from molecular geometry (e.g., steric or electrostatic fields in CoMFA/CoMSIA analysis). mdpi.comnih.gov Statistical methods are then used to build a regression model. The predictive power of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). mdpi.com For example, a QSAR model for benzimidazole (B57391) inhibitors achieved an R² value of 0.894, indicating it could explain 89.4% of the variance in inhibitory activity. nih.gov Such models help identify which structural features are favorable or unfavorable for activity, guiding the design of more potent compounds. mdpi.com

Predictive Modeling for Novel Analogues

The true power of QSAR and other computational models lies in their predictive capabilities. nih.govyoutube.com Once a statistically robust and validated QSAR model has been developed for a series of compounds related to (3-BROMOPHENYL)METHYLAMINE, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. youtube.com This predictive capacity significantly accelerates the drug discovery process by allowing chemists to prioritize the synthesis of compounds with the highest probability of success.

The process of predictive modeling for novel analogues typically involves the following steps:

Virtual Library Design: A virtual library of novel analogues of (3-BROMOPHENYL)METHYLAMINE is designed by systematically modifying different parts of the molecule. For example, the bromine atom could be replaced with other halogens or different substituents, the pentyl chain could be varied in length or branching, and the substitution pattern on the phenyl ring could be altered.

Descriptor Calculation: The same set of physicochemical descriptors used to build the original QSAR model is calculated for all the virtual compounds in the library.

Activity Prediction: The validated QSAR equation is then used to predict the biological activity of each virtual analogue based on its calculated descriptors.

Prioritization and Synthesis: The virtual compounds with the highest predicted activities are identified and prioritized for chemical synthesis and subsequent biological testing.

This approach allows for a more focused and efficient exploration of the chemical space around the lead compound, (3-BROMOPHENYL)METHYLAMINE.

Below is an illustrative data table showcasing the application of a hypothetical QSAR model to predict the activity of novel analogues.

Novel Analogue IDPredicted pIC50Key Descriptor 1 (e.g., logP)Key Descriptor 2 (e.g., Steric Parameter)
A-001 6.24.8150.5
A-002 5.94.6145.2
A-003 6.55.1155.8
A-004 5.74.4140.1
A-005 6.85.3160.3

Table 2: Predictive Modeling for Novel Analogues of (3-BROMOPHENYL)METHYLAMINE. The predicted pIC50 values and descriptor values are hypothetical and serve to illustrate the output of a predictive QSAR model.

Advanced Analytical Methodologies for Characterization and Interaction Studies of 3 Bromophenyl Methylamine

High-Resolution Mass Spectrometry for Metabolite Profiling and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for metabolite profiling and the analysis of complex biological mixtures. mdpi.comeurofinsdiscovery.com Its high mass accuracy and resolving power enable the confident identification of metabolites, even when present at low concentrations.

Metabolite Profiling: The metabolic fate of (3-BROMOPHENYL)METHYLAMINE is a critical determinant of its pharmacokinetic and pharmacodynamic profile. In vivo, the compound can undergo various Phase I and Phase II metabolic transformations. The bromine atom in the structure provides a distinct isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which greatly aids in the identification of drug-related metabolites in complex chromatograms. mdpi.com

Common metabolic pathways for a compound with the structure of (3-BROMOPHENYL)METHYLAMINE could include:

Oxidation: Hydroxylation of the aromatic ring or the pentyl chain.

N-dealkylation: Removal of the pentyl group.

Oxidative deamination: Conversion of the amine to an aldehyde.

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites. mdpi.comnih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can provide mass accuracy in the sub-ppm range, allowing for the determination of elemental compositions for parent ions and their fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Table 1: Illustrative HRMS Data for Potential Metabolites of (3-BROMOPHENYL)METHYLAMINE

Putative MetaboliteProposed TransformationCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
M1Hydroxylation (Aromatic Ring)286.0750286.0745-1.7185.97, 107.05
M2Hydroxylation (Pentyl Chain)286.0750286.07531.0170.96, 115.13
M3N-dealkylation200.0073200.0071-1.0170.96, 91.05
M4Glucuronide Conjugate of M1462.1075462.1070-1.1286.07, 175.02

Complex Mixture Analysis: Beyond metabolite profiling, HRMS is crucial for identifying impurities, degradation products, and characterizing complex reaction mixtures during the synthesis of (3-BROMOPHENYL)METHYLAMINE. The ability to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions—is a key advantage of HRMS. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and studying the dynamic behavior of molecules in solution. nih.govnih.gov For a flexible molecule like (3-BROMOPHENYL)METHYLAMINE, which possesses several rotatable bonds, NMR can provide insights into its preferred conformations and the energy barriers between them.

Conformational Analysis: Advanced NMR experiments can be used to determine the solution-state conformation of (3-BROMOPHENYL)METHYLAMINE. Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations that help to define the relative orientation of the bromophenyl and pentyl groups.

Scalar Coupling Constants (J-couplings): Three-bond proton-proton (3JHH) coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these couplings can provide information about the conformation of the pentyl chain.

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment and can be influenced by the molecule's conformation. scielo.br

Combining experimental NMR data with quantum mechanical calculations, such as Density Functional Theory (DFT), allows for the construction of accurate models of the conformational landscape of the molecule in solution. scielo.brresearchgate.net

Dynamic Studies: Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the rotation around single bonds. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational exchange. For example, hindered rotation around the C-N bonds could be studied using this technique.

Table 2: Representative NMR Data for Conformational Analysis

NMR ParameterAtom PairExperimental ValueStructural Information Gained
3JHHHa-C-C-Hb (Pentyl Chain)8.5 HzIndicates a preference for an anti-periplanar conformation.
NOEBenzyl-H to Pentyl-HStrongSuggests a folded conformation where the two groups are in close proximity.
13C Chemical ShiftCipso (Bromophenyl)122.5 ppmSensitive to the orientation of the benzyl (B1604629) group relative to the ring.

X-ray Crystallography for Ligand-Protein Complex Structural Elucidation

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. ebi.ac.uklibretexts.org If (3-BROMOPHENYL)METHYLAMINE is found to bind to a specific protein target, co-crystallization and subsequent X-ray diffraction analysis can provide a detailed atomic-level picture of the binding interactions. nih.govresearchgate.net

Structural Elucidation of Binding Mode: Obtaining a crystal structure of the target protein in complex with (3-BROMOPHENYL)METHYLAMINE would reveal:

The precise binding site and orientation (pose) of the ligand within the protein's active site or allosteric pocket.

The specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and van der Waals forces.

Any conformational changes that occur in the protein upon ligand binding.

This structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity. The electron density map generated from the diffraction data is interpreted to build the atomic model of the complex. researchgate.net

Table 3: Hypothetical X-ray Crystallography Data for a Protein-(3-BROMOPHENYL)METHYLAMINE Complex

ParameterValueSignificance
PDB ID(Hypothetical)Unique identifier for the deposited structure.
Resolution1.8 ÅHigh resolution, allowing for clear visualization of atomic details. nih.gov
Space GroupP212121Describes the symmetry of the crystal lattice.
R-work / R-free0.18 / 0.21Statistical measures of the quality of the fit between the model and the experimental data.
Key InteractionsHalogen bond: Br···O (carbonyl)Defines a critical interaction for ligand binding.
Hydrogen bond: N-H···O (Asp)Identifies a key polar contact.
Hydrophobic contact: Pentyl chainShows the role of the aliphatic group in binding.

Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of the interaction between a small molecule and its biological target.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time binding interactions. nih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution containing (3-BROMOPHENYL)METHYLAMINE is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

From the shape of the binding and dissociation curves (the sensorgram), one can determine:

Association rate constant (ka): The rate at which the complex is formed.

Dissociation rate constant (kd): The rate at which the complex breaks apart.

Equilibrium dissociation constant (KD): A measure of binding affinity (KD = kd/ka).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govsemanticscholar.org In an ITC experiment, a solution of (3-BROMOPHENYL)METHYLAMINE is titrated into a solution containing the target protein. Each injection produces a heat pulse that is measured by the instrument.

A single ITC experiment can determine:

Binding Affinity (KA or KD): The strength of the interaction.

Binding Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.

Enthalpy of Binding (ΔH): The heat change associated with the binding event.

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG = -RTlnKA) and enthalpy (ΔG = ΔH - TΔS).

The thermodynamic signature (ΔH and ΔS) provides insight into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic effects). nih.gov

Table 4: Example Biophysical Data for the Interaction of (3-BROMOPHENYL)METHYLAMINE with a Target Protein

TechniqueParameterValueInterpretation
SPR ka (M-1s-1)1.5 x 105Moderately fast association rate.
kd (s-1)3.0 x 10-3Slow dissociation, indicating a stable complex.
KD (nM)20High binding affinity.
ITC n (stoichiometry)1.051:1 binding ratio.
KD (nM)25High affinity, consistent with SPR.
ΔH (kcal/mol)-8.5Favorable enthalpic contribution (e.g., from H-bonds).
-TΔS (kcal/mol)-2.1Favorable entropic contribution.

Potential Applications in Non Pharmaceutical Chemical Sciences

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The presence of a bromine atom on the phenyl ring of (3-BROMOPHENYL)METHYLAMINE makes it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the facile introduction of diverse functional groups at the 3-position of the phenyl ring.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds to form new C-C bonds. mdpi.commdpi.comnih.gov By reacting (3-BROMOPHENYL)METHYLAMINE with various aryl or vinyl boronic acids or esters, a wide array of biaryl and styrenyl derivatives can be synthesized. These products are often key intermediates in the synthesis of complex organic molecules. researchgate.netresearchgate.net For instance, the coupling with a substituted phenylboronic acid could yield a biphenyl derivative with tailored electronic or steric properties.

Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to further functionalize the molecule. The Heck reaction would allow for the introduction of an alkene moiety, while the Sonogashira coupling would introduce an alkyne. The Buchwald-Hartwig amination offers a pathway to synthesize more complex diaryl or alkylaryl amines. The versatility of these transformations makes (3-BROMOPHENYL)METHYLAMINE a valuable starting material for creating libraries of compounds for screening in various applications.

Table 1: Potential Cross-Coupling Reactions of (3-BROMOPHENYL)METHYLAMINE

Reaction Type Coupling Partner Catalyst/Conditions Potential Product Class
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, baseBiaryl derivatives
HeckAlkenePd(OAc)₂, PPh₃, baseStyrenyl derivatives
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, basePhenylalkyne derivatives
Buchwald-HartwigAminePd₂(dba)₃, ligand, baseDiaryl/Alkylaryl amine derivatives

This table presents hypothetical reaction schemes based on established catalytic methods.

Exploration in Materials Science (e.g., Polymer Chemistry, Self-Assembled Systems)

The secondary amine functionality in (3-BROMOPHENYL)METHYLAMINE provides a reactive site for incorporation into polymeric structures. Secondary amines can be utilized in the synthesis of functional polymers through various polymerization techniques. rsc.orgacs.orgacs.org For example, it could serve as a monomer or a functionalizing agent in the preparation of polyamides, polyimines, or other nitrogen-containing polymers. These polymers often exhibit interesting properties such as thermal stability, conductivity, and the ability to coordinate with metal ions.

The presence of the bulky and somewhat lipophilic pentyl and bromobenzyl groups could influence the solubility and processing characteristics of the resulting polymers. Furthermore, the bromine atom can be exploited for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone. This would enable the tuning of the polymer's properties for specific applications, such as in coatings, membranes, or as support materials for catalysts.

In the realm of self-assembled systems, the amphiphilic nature of molecules derived from (3-BROMOPHENYL)METHYLAMINE could be explored. By introducing a hydrophilic group through modification of the bromine atom, it may be possible to create molecules that self-assemble into micelles, vesicles, or other ordered structures in solution. These self-assembled systems have potential applications in drug delivery, nanotechnology, and as templates for the synthesis of nanomaterials.

Utility as Ligands or Organocatalysts in Asymmetric Synthesis

The nitrogen atom of the secondary amine in (3-BROMOPHENYL)METHYLAMINE can act as a coordinating atom for metal centers, making it a potential ligand in transition metal catalysis. nih.govscispace.comnih.gov By synthesizing chiral variants of this compound, for example by using a chiral pentylamine starting material, it could be developed into a ligand for asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in many areas of chemistry.

Furthermore, chiral secondary amines are a well-established class of organocatalysts. acs.orgnih.govnih.gov They can activate carbonyl compounds through the formation of enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations such as Michael additions, aldol reactions, and Mannich reactions. acs.orgwikipedia.org The steric and electronic properties of the N-substituents (the 3-bromobenzyl and pentyl groups) would play a critical role in the stereoselectivity of the catalyzed reactions. The development of a chiral version of (3-BROMOPHENYL)METHYLAMINE could lead to a novel and effective organocatalyst for asymmetric synthesis.

Table 2: Potential Asymmetric Reactions Catalyzed by a Chiral Derivative of (3-BROMOPHENYL)METHYLAMINE

Reaction Type Substrates Activation Mode Potential Chiral Product
Michael AdditionAldehyde + NitroalkeneEnamineγ-Nitroaldehyde
Aldol ReactionKetone + AldehydeEnamineβ-Hydroxyketone
Mannich ReactionAldehyde + ImineEnamineβ-Amino aldehyde

This table outlines potential applications in asymmetric organocatalysis, assuming a chiral version of the title compound is synthesized.

Development as Chemical Probes or Reagents for Biological Research

The structural features of (3-BROMOPHENYL)METHYLAMINE also suggest its potential for development into chemical probes for biological research. nih.gov The aromatic ring system can be a scaffold for the construction of fluorescent probes. nih.govrsc.orgnih.govresearchgate.netrsc.org By coupling a fluorophore to the molecule, either through substitution of the bromine atom or by modification of the amine, a new fluorescent sensor could be created. The binding of such a probe to a specific biological target could lead to a change in its fluorescence properties, allowing for the visualization and quantification of the target in biological systems.

Moreover, N-alkyl-N-aryl amines have been utilized as mechanistic probes to study enzymatic reactions. nih.govresearchgate.net The specific cleavage or modification of the amine or its substituents by an enzyme can provide insights into the enzyme's mechanism of action. The presence of the bromine atom also offers a handle for the introduction of reporter groups, such as radioactive isotopes or affinity tags, which can be used to track the molecule in biological systems or to isolate its binding partners.

Future Directions and Emerging Research Avenues for 3 Bromophenyl Methylamine Research

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity or Novel Mechanisms

The foundational structure of (3-BROMOPHENYL)METHYLAMINE offers numerous opportunities for synthetic modification to create next-generation analogues. Research into related halogenated benzylamine (B48309) compounds has demonstrated that structural alterations can significantly influence biological activity. For instance, studies on xanthone (B1684191) derivatives have shown that incorporating a halogenated benzylamine substituent plays a crucial role in their antioxidant and anti-inflammatory properties. nih.gov Similarly, research on N,N-dimethyl-2-(2′-amino-4′-hydroxymethylphenylthio)benzylamine derivatives revealed that substituting different halogens (fluoro, bromo, iodo) on the benzyl (B1604629) ring dramatically altered binding affinity for the human serotonin (B10506) transporter (SERT). acs.org

Future efforts will likely focus on systematic modifications of the (3-BROMOPHENYL)METHYLAMINE core. This could involve:

Varying the Halogen: Replacing the bromine atom with other halogens like chlorine or fluorine to fine-tune electronic properties and binding interactions, as halogenation has been shown to impact the anticonvulsant activity of related benzylamides. nih.gov

Modifying the Alkyl Chain: Altering the length, branching, or cyclization of the pentyl group to optimize lipophilicity and conformational flexibility, thereby enhancing target engagement.

Aromatic Ring Substitution: Introducing additional substituents on the phenyl ring to probe for new interactions with biological targets and improve selectivity.

These synthetic endeavors aim to produce analogues with enhanced specificity for known targets or to engender novel mechanisms of action, potentially leading to the development of more effective therapeutic agents. nih.gov

Integration with Artificial Intelligence and Machine Learning in Rational Design

The paradigm of drug discovery is being rapidly reshaped by the integration of artificial intelligence (AI) and machine learning (ML). tandfonline.commdpi.com These computational tools offer the ability to analyze vast chemical spaces and predict the properties of novel molecules, significantly accelerating the design process. mdpi.comresearchgate.net For compounds like (3-BROMOPHENYL)METHYLAMINE, AI and ML can be transformative.

Key applications in the rational design of new analogues include:

Quantitative Structure-Activity Relationship (QSAR) Studies: AI algorithms can build predictive models that correlate structural features of benzylamine derivatives with their biological activity. researchgate.netumk.pl These models can then be used to screen virtual libraries of compounds to identify candidates with the highest probability of success.

Predictive Modeling: ML techniques can forecast various critical properties, including binding affinity, solubility, and potential toxicity, early in the design phase. tandfonline.comumk.pl This allows researchers to prioritize the synthesis of molecules with the most promising profiles.

Generative Models: Advanced AI, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecular structures that are optimized for specific therapeutic profiles, moving beyond simple modification of an existing template. researchgate.net

By leveraging AI, researchers can navigate the complexities of molecular design more efficiently, reducing the time and cost associated with identifying promising lead compounds. researchgate.net

Expansion into Novel Biological Target Classes

While initial research may focus on a specific biological target, the structural motifs present in (3-BROMOPHENYL)METHYLAMINE suggest potential utility across a range of applications. The amine functional group is a common feature in a wide variety of biologically active compounds, including hormones, neurotransmitters, and numerous drugs. nih.gov The halogenated benzylamine structure, in particular, has been explored in diverse therapeutic areas.

Future research should aim to screen (3-BROMOPHENYL)METHYLAMINE and its newly synthesized analogues against a broad array of biological targets. Studies on related structures provide a roadmap for this expansion. For example, halogenated benzylamine derivatives have been investigated as potential PET imaging agents for the serotonin transporter, acs.org while others have been incorporated into molecules with anti-inflammatory and antioxidant effects. nih.gov Furthermore, N-substituted benzimidazole (B57391) derivatives, which share structural similarities, have been evaluated for antiproliferative, antiviral, and antibacterial activities. nih.govnih.gov This suggests that the (3-BROMOPHENYL)METHYLAMINE scaffold could be a valuable starting point for developing agents against cancer, infectious diseases, or neurological disorders.

Development of Sustainable and Economical Synthesis Strategies for Research Scale Production

As research into (3-BROMOPHENYL)METHYLAMINE and its analogues expands, the need for efficient, safe, and environmentally friendly synthetic methods becomes paramount. The development of sustainable and economical processes is crucial for facilitating broader research and potential commercialization. A key challenge in chemical synthesis is to develop robust processes that are high-yielding and minimize waste. google.com

Future research in this area should focus on:

Green Chemistry Principles: Employing less hazardous reagents, using environmentally benign solvents, and designing energy-efficient reaction pathways.

Catalyst Optimization: Developing and utilizing recyclable catalysts, such as the Raney nickel mentioned in a patent for halogenated benzylamine synthesis, can improve the economic and environmental profile of the process. google.com

Process Intensification: Exploring methods like continuous flow chemistry, which can offer better control, improved safety, and higher yields compared to traditional batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing by-product formation.

A patent related to the production of halogenated benzylamines highlights the industrial need for processes that are not only high-yielding but also address safety concerns and simplify product purification. google.com Adopting these principles will be essential for the sustainable production of research-scale quantities of (3-BROMOPHENYL)METHYLAMINE derivatives.

Multidisciplinary Research Collaborations for Comprehensive Understanding

The complexity of modern chemical and biological research necessitates a multidisciplinary approach. To fully understand and exploit the potential of (3-BROMOPHENYL)METHYLAMINE, collaboration among experts from various fields is essential. The development of new drugs and materials is inherently an interdisciplinary process. chemscene.com

Effective research programs will require the integration of expertise from:

Synthetic Organic Chemistry: To design and execute the synthesis of novel analogues. chemscene.com

Computational Chemistry and Data Science: To apply AI and ML for rational design and data analysis. mdpi.com The synergy between computational experts and domain specialists is critical for realizing the full potential of AI in discovery. mdpi.com

Pharmacology and Biology: To conduct in vitro and in vivo evaluations of the synthesized compounds against various biological targets.

Environmental Science: To assess the environmental impact and degradation pathways of these compounds, drawing on insights from fields that study how related chemicals behave in ecosystems. mdpi.com

Institutions that foster such multidisciplinary R&D work are often at the forefront of scientific innovation. neist.res.in By bridging insights from diverse scientific domains, a more holistic and comprehensive understanding of the structure-property relationships of the (3-BROMOPHENYL)METHYLAMINE chemical class can be achieved, accelerating the translation of basic research into practical applications.

Q & A

Q. Q. Can (3-bromophenyl)methylamine be integrated into sensor arrays (e.g., electronic tongues) for detecting biomolecules?

  • Methodological Answer : Functionalize gold electrodes with lipid/polymer membranes containing the compound. Use potentiometric measurements (vs. Ag/AgCl reference) and PCA for multivariate analysis. Optimize membrane composition (e.g., PVC matrix, 2-NPOE plasticizer) to enhance selectivity toward target analytes .

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[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.